![molecular formula C51H68O2 B12571181 1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione CAS No. 190276-00-7](/img/structure/B12571181.png)
1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione is a complex organic compound characterized by its unique structure, which includes two biphenyl groups attached to a propane-1,3-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione typically involves the following steps:
Formation of Biphenyl Groups: The initial step involves the synthesis of biphenyl groups with dodecyl substituents. This can be achieved through a Suzuki coupling reaction between 4-bromo-1-dodecylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Attachment to Propane-1,3-dione: The biphenyl groups are then attached to a propane-1,3-dione core through a Friedel-Crafts acylation reaction. This involves the reaction of the biphenyl groups with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials, including liquid crystals and polymers.
Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-cancer drugs.
Industry: It can be used in the production of specialty chemicals and as a component in various industrial processes.
作用机制
The mechanism of action of 1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione involves its interaction with molecular targets and pathways within cells. The biphenyl groups can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in cell division, leading to potential anti-cancer effects.
相似化合物的比较
Similar Compounds
1,3-Bis(4-hydroxyphenyl)-1,3-propanedione: Similar structure but with hydroxy groups instead of dodecyl groups.
1,3-Bis(diphenylphosphino)propane: Contains phosphino groups instead of biphenyl groups.
Uniqueness
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in materials science and industrial applications.
属性
CAS 编号 |
190276-00-7 |
|---|---|
分子式 |
C51H68O2 |
分子量 |
713.1 g/mol |
IUPAC 名称 |
1,3-bis[4-(4-dodecylphenyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C51H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-42-25-29-44(30-26-42)46-33-37-48(38-34-46)50(52)41-51(53)49-39-35-47(36-40-49)45-31-27-43(28-32-45)24-22-20-18-16-14-12-10-8-6-4-2/h25-40H,3-24,41H2,1-2H3 |
InChI 键 |
GZDBMVFPGBDVMY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
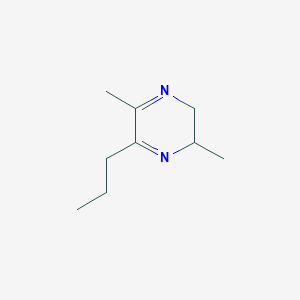
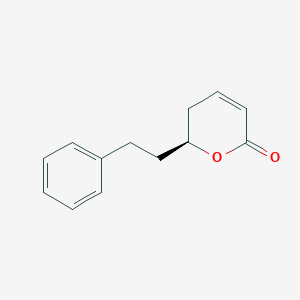
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)


![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
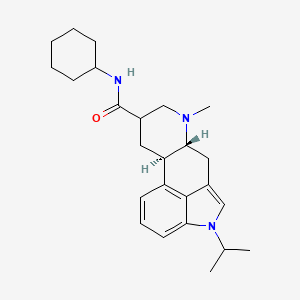
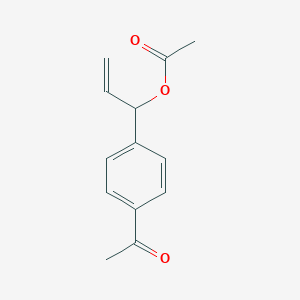
![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)
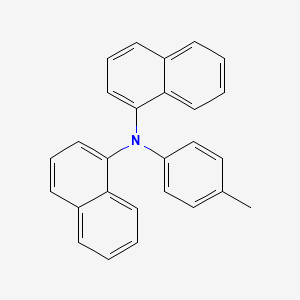
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
